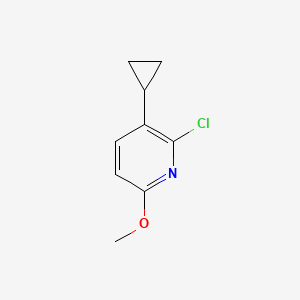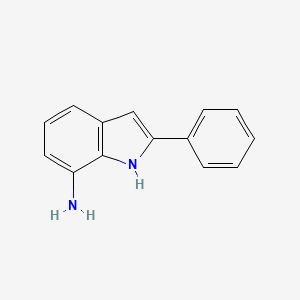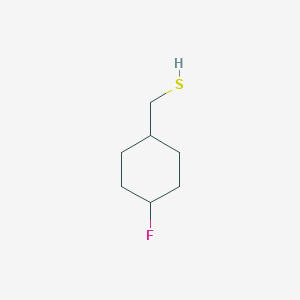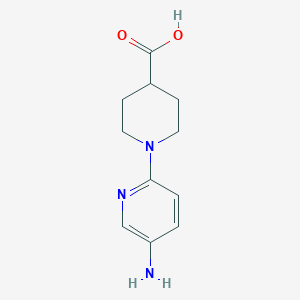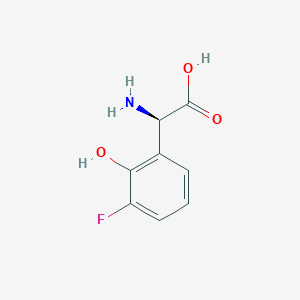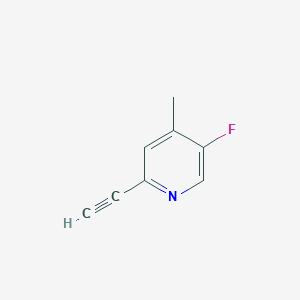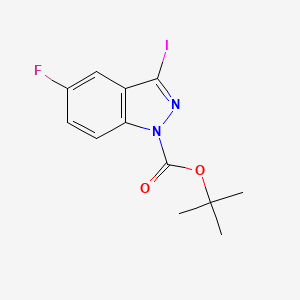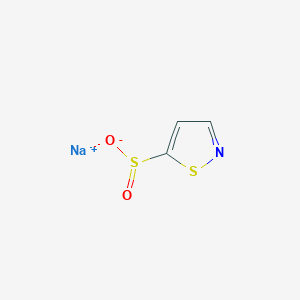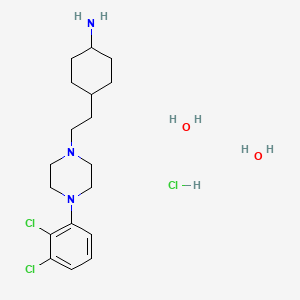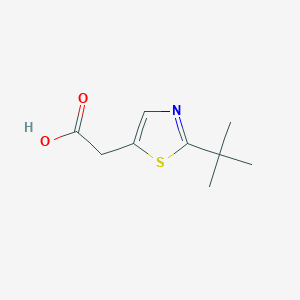
2-(2-(tert-Butyl)thiazol-5-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(tert-Butyl)thiazol-5-yl)acetic acid is a compound belonging to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(tert-Butyl)thiazol-5-yl)acetic acid typically involves the reaction of thiazole derivatives with tert-butyl groups under controlled conditions. One common method involves the use of tert-butyl bromide and thiazole in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-(tert-Butyl)thiazol-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, often at the C-2 and C-5 positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Aplicaciones Científicas De Investigación
2-(2-(tert-Butyl)thiazol-5-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly those targeting microbial infections.
Industry: Utilized in the production of dyes, biocides, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-(2-(tert-Butyl)thiazol-5-yl)acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. For instance, thiazole derivatives are known to inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects .
Comparación Con Compuestos Similares
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness: 2-(2-(tert-Butyl)thiazol-5-yl)acetic acid is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and make it a valuable intermediate in the synthesis of other thiazole-based compounds .
Propiedades
Fórmula molecular |
C9H13NO2S |
|---|---|
Peso molecular |
199.27 g/mol |
Nombre IUPAC |
2-(2-tert-butyl-1,3-thiazol-5-yl)acetic acid |
InChI |
InChI=1S/C9H13NO2S/c1-9(2,3)8-10-5-6(13-8)4-7(11)12/h5H,4H2,1-3H3,(H,11,12) |
Clave InChI |
GFYMQPWUXFTPLA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NC=C(S1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


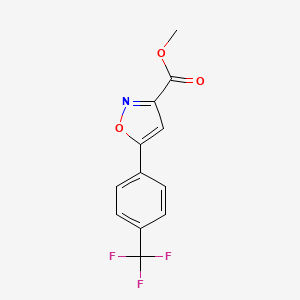
![2-Amino-7-(methoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12966111.png)

